molecular formula C25H23N3O3S2 B3076616 3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040661-80-0

3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B3076616
CAS No.: 1040661-80-0
M. Wt: 477.6 g/mol
InChI Key: VJHQRFRNCULFIO-UHFFFAOYSA-N
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Description

3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This compound is structurally characterized by a thieno[3,2-d]pyrimidin-4-one core, which serves as an effective kinase-binding scaffold, and is functionally significant for its ability to target key nodes in the PI3K/Akt/mTOR pathway , a signaling cascade frequently dysregulated in a wide array of human cancers. Its primary research value lies in its dual inhibitory activity, which can lead to more effective suppression of cancer cell proliferation and survival compared to targeting individual pathway components. Researchers utilize this compound as a critical chemical tool to investigate the molecular mechanisms of oncogenesis , study tumor cell biology, and explore potential therapeutic strategies for resistant cancers. By inhibiting these central regulators of cell growth, metabolism, and protein synthesis, it induces cell cycle arrest and promotes apoptosis in susceptible tumor models. The compound is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. It is offered with comprehensive analytical data, including HPLC and mass spectrometry characterization, to ensure high purity and batch-to-batch consistency for reliable and reproducible experimental results.

Properties

IUPAC Name

3-ethyl-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-3-27-24(30)23-22(18(14-32-23)17-7-5-4-6-8-17)26-25(27)33-15-21(29)28-11-12-31-20-10-9-16(2)13-19(20)28/h4-10,13-14H,3,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHQRFRNCULFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N4CCOC5=C4C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditionsThe final step involves the formation of the sulfanyl linkage, which is achieved using thiol reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of automated synthesis platforms could further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to form specific interactions with these targets, potentially leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The thieno[3,2-d]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines. Below is a comparative analysis with related compounds:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Ethyl, 7-Phenyl, 2-(6-methyl-benzoxazinyl-oxoethyl)sulfanyl C₁₉H₁₉N₃O₃S₂ 401.5 Benzoxazine-linked sulfanyl group enhances solubility and potential CNS activity .
7-(Phenylthio)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (7a) Pyrrolo[3,2-d]pyrimidin-4-one 7-Phenylthio C₁₂H₁₀N₃OS 244.05 Simpler structure; phenylthio group improves π-π stacking interactions .
3-(3-Fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4-one 3-(3-Fluorobenzyl), 7-(3-Fluorophenyl) C₁₉H₁₂F₂N₂OS 366.37 Fluorine atoms enhance metabolic stability and bioavailability .
3-Phenyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4-one 3-Phenyl, 2-Trifluorobutenylsulfanyl C₁₆H₁₂F₃N₂OS₂ 378.40 Trifluoroalkyl chain increases lipophilicity and membrane permeability .
Thieno[3,2-d]pyrimidin-4(3H)-one isomers (4a–b) Thieno[3,2-d]pyrimidin-4-one Variable alkyl/aryl groups Synthesized via cyclization with formamide (60–65% yield) .

Key Advantages and Limitations

  • Target Compound :
    • Advantages : Benzoxazine and sulfanyl groups may confer dual functionality (e.g., enzyme inhibition and redox modulation).
    • Limitations : Lack of reported synthetic yields, solubility, and toxicity data hinders practical evaluation.
  • Fluorinated Analogs : Higher metabolic stability but may face synthetic complexity .
  • Pyrrolo[3,2-d]pyrimidinones: Simpler synthesis but less structural diversity compared to thienopyrimidinones .

Biological Activity

The compound 3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Thieno[3,2-d]pyrimidinone core
  • Benzoxazine moiety
  • Ethyl and phenyl substituents

Antimicrobial Activity

Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. For instance:

  • Quinazoline derivatives , which are structurally related to benzoxazines, have shown inhibitory effects against various fungal pathogens such as Helminthosporium turcicum and Fusarium culmorum .

The compound's potential as an antimicrobial agent can be attributed to the presence of the benzoxazine structure, which has been linked to selective activity against Gram-positive bacteria .

Anticancer Properties

The thieno[3,2-d]pyrimidine scaffold is known for its cytotoxic effects. Studies have demonstrated that compounds containing this moiety can induce apoptosis in cancer cells:

  • Cytotoxicity Assays : Analogs of thieno[3,2-d]pyrimidines have shown promising results against various cancer cell lines, with some compounds displaying IC50 values comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented. Benzoxazine derivatives have been noted for their ability to inhibit serine proteases and other inflammatory mediators . The incorporation of a thieno-pyrimidine structure may enhance these properties.

Case Studies and Research Findings

StudyCompound TestedActivity ObservedReference
1Quinazoline DerivativesInhibitory against Fusarium spp.
2Thieno-Pyrimidine AnaloguesCytotoxicity in cancer cell lines
3Benzoxazine DerivativesAntimicrobial against Gram-positive bacteria

The biological activity of this compound may involve:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit serine proteases through acylation mechanisms.
  • Cell Cycle Arrest : Some thieno[3,2-d]pyrimidine derivatives induce cell cycle arrest in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cancer cells, promoting apoptosis.

Q & A

Q. Q1. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis involves multi-step reactions, including cyclocondensation, sulfanyl group introduction, and benzoxazine coupling. Key challenges include:

  • Steric hindrance from the thieno[3,2-d]pyrimidin-4-one core, requiring precise temperature control (e.g., 60–80°C in ethanol or DMF) to avoid side reactions .
  • Oxidative coupling of the sulfanyl group: Sodium hypochlorite or iodine can promote this step, but excess oxidant may degrade the product .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the final compound .

Q. Q2. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer: Discrepancies often arise from assay conditions or target specificity. To address this:

  • Dose-response profiling : Test the compound across a wide concentration range (nM to μM) in both bacterial (e.g., E. coli MIC) and cancer cell lines (e.g., MTT assay on HeLa cells) .
  • Target validation : Use molecular docking (AutoDock Vina) to compare binding affinities for bacterial DNA gyrase vs. human topoisomerase II .
  • Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .

Q. Q3. Which spectroscopic techniques are most effective for confirming the compound’s regiochemistry?

Methodological Answer:

  • ¹H-NMR : Identify the thieno[3,2-d]pyrimidinone core via aromatic protons at δ 7.2–8.1 ppm and the benzoxazine methyl group at δ 2.1–2.3 ppm .
  • ¹³C-NMR : Confirm the carbonyl (C=O) at ~170 ppm and sulfanyl (C-S) linkage at ~40 ppm .
  • HRMS : Validate the molecular formula (e.g., [M+H]+ calculated for C₂₇H₂₆N₃O₃S₂: 528.1364; observed: 528.1359) .

Advanced Research: Structure-Activity Relationship (SAR)

Q. Q4. How does substituting the benzoxazine moiety impact biological activity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -CF₃) enhance lipophilicity and membrane permeability, improving anticancer activity .
  • Steric modifications : Replacing 6-methyl with bulkier groups (e.g., tert-butyl) reduces binding to smaller enzyme pockets (e.g., bacterial targets) .
  • Synthetic protocol : Introduce substituents via Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) or nucleophilic aromatic substitution .

Q. Q5. What computational strategies are recommended for predicting metabolic pathways?

Methodological Answer:

  • In silico metabolism : Use Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites (e.g., N-demethylation of benzoxazine) .
  • MD simulations : Analyze stability in aqueous (TIP3P water model) and lipid bilayer environments (CHARMM36 force field) to predict bioavailability .

Basic Research: Stability and Storage

Q. Q6. How should researchers store this compound to prevent degradation?

Methodological Answer:

  • Solid state : Store at –20°C in amber vials under argon; avoid moisture (degradation via hydrolysis of the sulfanyl group) .
  • Solution phase : Prepare stock solutions in anhydrous DMSO (≤1 mM) and use within 48 hours to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

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